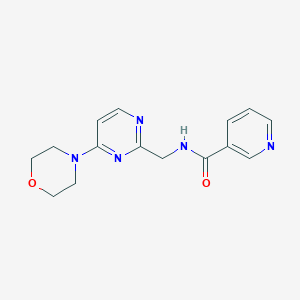

N-((4-morpholinylpyrimidin-2-yl)méthyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to inhibit the DNA damage response pathway and has been investigated for its effects on various biological targets.

Applications De Recherche Scientifique

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It has been studied for its effects on DNA damage response pathways and its potential as an anti-inflammatory agent.

Medicine: This compound has potential therapeutic applications, particularly in the treatment of inflammation-associated disorders.

Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mécanisme D'action

Target of Action

The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide are iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in the production of pro-inflammatory mediators. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins . These changes in the biochemical pathways lead to a decrease in inflammation.

Result of Action

The molecular and cellular effects of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide’s action include a significant reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide are not detailed in the available literature, it’s known that factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of many compounds

Analyse Biochimique

Biochemical Properties

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide interacts with various enzymes and proteins, particularly those involved in the inflammatory response. It has been found to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . The compound also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), two key enzymes involved in inflammation .

Cellular Effects

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide has significant effects on cellular processes. It influences cell function by reducing the expression of iNOS and COX-2, thereby inhibiting the inflammatory response . This compound also impacts cell signaling pathways and gene expression, particularly those related to inflammation .

Molecular Mechanism

At the molecular level, N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions with them . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like NO .

Temporal Effects in Laboratory Settings

Its ability to inhibit the inflammatory response suggests potential long-term effects on cellular function .

Metabolic Pathways

Given its interaction with iNOS and COX-2, it likely plays a role in the metabolism of pro-inflammatory mediators .

Méthodes De Préparation

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide involves several steps. One common synthetic route includes the nucleophilic aromatic substitution reaction of 2,4,5-trichloropyrimidine with commercial 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine in isopropanol at 80°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide can be compared with other morpholinopyrimidine derivatives. Similar compounds include:

- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol

- 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

These compounds share structural similarities but may differ in their specific biological activities and therapeutic potentials.

Propriétés

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-15(12-2-1-4-16-10-12)18-11-13-17-5-3-14(19-13)20-6-8-22-9-7-20/h1-5,10H,6-9,11H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSHJMWCEVSWNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2368705.png)

![8-(2-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2368706.png)

![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2368708.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B2368710.png)

![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2368711.png)

![2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2368715.png)

![6-(2-Methoxyphenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2368716.png)